molecular formula C20H21N3O B15002399 N-(3-{1-[(1Z)-3-phenylprop-1-en-1-yl]-1H-benzimidazol-2-yl}propyl)formamide

N-(3-{1-[(1Z)-3-phenylprop-1-en-1-yl]-1H-benzimidazol-2-yl}propyl)formamide

Cat. No.: B15002399
M. Wt: 319.4 g/mol
InChI Key: ZFPJVPHQINILNW-CHHVJCJISA-N
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Description

N-(3-{1-[(Z)-3-phenyl-1-propenyl]-1H-1,3-benzimidazol-2-yl}propyl)formamide is a complex organic compound that features a benzimidazole core linked to a phenylpropenyl group and a formamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{1-[(Z)-3-phenyl-1-propenyl]-1H-1,3-benzimidazol-2-yl}propyl)formamide typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of hydrazines with ketones under acidic conditions to form indoles . The subsequent steps may include N-alkylation and formylation reactions to introduce the formamide group .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

N-(3-{1-[(Z)-3-phenyl-1-propenyl]-1H-1,3-benzimidazol-2-yl}propyl)formamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole derivatives with additional oxygen functionalities, while reduction could produce more saturated analogs .

Scientific Research Applications

N-(3-{1-[(Z)-3-phenyl-1-propenyl]-1H-1,3-benzimidazol-2-yl}propyl)formamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-{1-[(Z)-3-phenyl-1-propenyl]-1H-1,3-benzimidazol-2-yl}propyl)formamide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core can bind to active sites, inhibiting enzyme activity or modulating receptor function. The phenylpropenyl group can enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-{1-[(Z)-3-phenyl-1-propenyl]-1H-1,3-benzimidazol-2-yl}propyl)formamide is unique due to its combination of a benzimidazole core with a phenylpropenyl group and a formamide moiety. This unique structure provides a distinct set of chemical and biological properties that can be exploited for various applications .

Properties

Molecular Formula

C20H21N3O

Molecular Weight

319.4 g/mol

IUPAC Name

N-[3-[1-[(Z)-3-phenylprop-1-enyl]benzimidazol-2-yl]propyl]formamide

InChI

InChI=1S/C20H21N3O/c24-16-21-14-6-13-20-22-18-11-4-5-12-19(18)23(20)15-7-10-17-8-2-1-3-9-17/h1-5,7-9,11-12,15-16H,6,10,13-14H2,(H,21,24)/b15-7-

InChI Key

ZFPJVPHQINILNW-CHHVJCJISA-N

Isomeric SMILES

C1=CC=C(C=C1)C/C=C\N2C3=CC=CC=C3N=C2CCCNC=O

Canonical SMILES

C1=CC=C(C=C1)CC=CN2C3=CC=CC=C3N=C2CCCNC=O

Origin of Product

United States

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